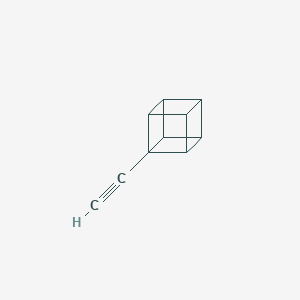

1-Ethynylcubane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethynylcubane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-10-7-4-3-5(7)9(10)6(3)8(4)10/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNOVWJTSZHDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC12C3C4C1C5C4C3C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Ethynylcubane

Executive Summary

1-Ethynylcubane represents a high-value pharmacophore in modern medicinal chemistry, serving as a rigid, non-aromatic bioisostere for phenyl and alkynyl groups. Its synthesis is critical for "Escape from Flatland" strategies, improving solubility and metabolic stability in drug candidates.

This guide details the robust synthesis of 1-ethynylcubane from 1-cubanecarboxylic acid . We prioritize the Corey-Fuchs olefination pathway due to its scalability and the stability of the gem-dibromoalkene intermediate, which serves as a critical quality control checkpoint. A modern alternative using the Ohira-Bestmann reagent is also discussed for sensitive substrates.

Strategic Analysis & Retrosynthesis

The Challenge of the Cage

The cubane nucleus possesses immense strain energy (~166 kcal/mol). While kinetically stable, synthetic transformations must avoid conditions that trigger cage opening (e.g., Ag(I) catalysis or extreme thermal shock). The synthesis of 1-ethynylcubane relies on functional group interconversion (FGI) that preserves the

Retrosynthetic Logic

The most reliable entry point is 1-cubanecarboxylic acid , which is commercially available or accessible via the Favorskii rearrangement of perhalogenated polycyclic precursors.

Pathway:

-

Reduction: Acid

Alcohol (Preserves cage integrity). -

Oxidation: Alcohol

Aldehyde (Must avoid over-oxidation). -

Homologation: Aldehyde

Alkyne (Corey-Fuchs or Ohira-Bestmann).[1][2]

Figure 1: Retrosynthetic analysis of 1-ethynylcubane via the Corey-Fuchs pathway.

Experimental Protocols

Step 1: Reduction to 1-Cubanylmethanol

Objective: Quantitative conversion of the carboxylic acid to the primary alcohol.

-

Reagents: Lithium Aluminum Hydride (

), dry THF. -

Mechanism: Nucleophilic acyl substitution followed by hydride transfer.

Protocol:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under

atmosphere. -

Charge: Add

(1.5 equiv) suspended in anhydrous THF (0.5 M). Cool to 0°C.[3] -

Addition: Dissolve 1-cubanecarboxylic acid (1.0 equiv) in THF. Add dropwise to the

suspension over 30 mins.-

Note: Gas evolution (

) will occur. Maintain temperature <5°C to prevent thermal runaway.

-

-

Reaction: Warm to room temperature (RT) and reflux for 2 hours.

-

Quench: Cool to 0°C. Perform the Fieser quench: Add

mL water, -

Workup: Filter the granular precipitate through Celite. Dry the filtrate over

and concentrate in vacuo. -

Yield: Expect >90% of a white solid.

Step 2: Oxidation to 1-Cubanecarboxaldehyde

Objective: Selective oxidation without over-oxidizing to the acid. Choice: Swern Oxidation is preferred over PCC/PDC to simplify purification and avoid heavy metals.

Protocol:

-

Activation: To a solution of oxalyl chloride (1.1 equiv) in dry

(DCM) at -78°C, add dry DMSO (2.2 equiv) dropwise. Stir for 15 mins. -

Oxidation: Add a solution of 1-cubanylmethanol (from Step 1) in DCM dropwise. Stir for 30 mins at -78°C.

-

Termination: Add

(5.0 equiv). Stir for 10 mins at -78°C, then allow to warm to RT. -

Workup: Quench with saturated

. Extract with DCM. Wash organics with brine, dry, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc) if necessary. Aldehydes can be unstable; proceed immediately to Step 3.

Step 3: Corey-Fuchs Olefination (The Key Transformation)

This step installs the alkyne functionality via a gem-dibromoalkene intermediate.[4]

Part A: Formation of gem-Dibromoalkene[4]

-

Reagent Prep: In a dry flask, dissolve

(2.0 equiv) in DCM at 0°C. Add -

Addition: Add 1-cubanecarboxaldehyde (1.0 equiv) in DCM.

-

Reaction: Stir at 0°C for 1 hour. Monitor by TLC (the aldehyde spot should disappear).

-

Workup: Pour into pentane (precipitates

). Filter and concentrate the filtrate. -

Isolation: Pass through a short silica plug to obtain 1-(2,2-dibromovinyl)cubane .

Part B: Conversion to 1-Ethynylcubane

-

Lithiation: Dissolve the gem-dibromoalkene in anhydrous THF at -78°C under Argon.

-

Elimination: Add

-BuLi (2.2 equiv, 2.5 M in hexanes) dropwise. -

Quench: After 1 hour at -78°C, warm to 0°C and quench with saturated

(proton source). -

Purification: Extract with pentane (cubane derivatives are lipophilic). Concentrate carefully (product may be volatile). Sublimation is often the best purification method for high-purity cubanes.

Mechanistic Visualization

The Corey-Fuchs reaction involves a phosphonium ylide and a carbenoid rearrangement.

Figure 2: Mechanistic pathway of the Corey-Fuchs reaction applied to the cubane scaffold.

Alternative Route: Ohira-Bestmann

For substrates sensitive to the strong basicity of

-

Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent, BOR).

-

Conditions:

, MeOH, RT.[3] -

Advantage: One-pot transformation from aldehyde to alkyne; avoids cryogenic temperatures.

-

Procedure: Treat 1-cubanecarboxaldehyde with BOR (1.2 equiv) and

(2.0 equiv) in MeOH. Stir overnight. The methanolysis of BOR generates the active dimethyl diazomethylphosphonate anion in situ.

Data Summary & Characterization

| Parameter | Value / Description |

| Appearance | White crystalline solid |

| Melting Point | ~28-30°C (Low melting solid, handle with care) |

| IR (Neat) | ~3290 cm⁻¹ ( |

| ¹H NMR | |

| Stability | Stable at RT; store at -20°C to prevent polymerization. |

| Hazards | Potential shock sensitivity (high energy cage + alkyne). |

References

-

Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. [Link]

-

Corey, E. J., & Fuchs, P. L. (1972).[2][5] A synthetic method for formyl → ethynyl conversion (RCHO → RC≡CH or RC≡CR′). Tetrahedron Letters, 13(36), 3769–3772. [Link]

-

Eaton, P. E. (1992). Cubanes: Starting Materials for the Chemistry of the 1990s and the New Century. Angewandte Chemie International Edition, 31(11), 1421–1436. [Link]

Sources

- 1. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]

- 2. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 5. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

1-Ethynylcubane: A Technical Guide to its Synthesis, Properties, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The pursuit of novel molecular scaffolds that push the boundaries of chemical space is a cornerstone of modern materials science and drug discovery. Among the fascinating array of strained organic molecules, the cubane cage stands out for its unique geometry and remarkable kinetic stability. This guide focuses on a particularly intriguing derivative: 1-ethynylcubane. The introduction of the reactive ethynyl group onto the rigid cubane framework unlocks a wealth of synthetic possibilities, paving the way for the development of advanced materials and novel therapeutic agents. As a Senior Application Scientist, this document is crafted to provide not just a recitation of facts, but a deeper understanding of the causality behind experimental choices and the inherent logic of the described protocols.

The Cubane Scaffold: A Realm of Strain and Stability

First synthesized by Philip Eaton and Thomas Cole in 1964, cubane (C₈H₈) is a synthetic hydrocarbon with its eight carbon atoms arranged at the corners of a cube. This unique structure results in significant ring strain, estimated to be around 166 kcal/mol.[1] Despite this high strain energy, cubane is kinetically remarkably stable, a consequence of the orbital symmetry constraints that hinder its decomposition pathways. This combination of high energy content and stability makes cubane and its derivatives attractive for various applications, from energetic materials to building blocks in medicinal chemistry.[2][3] The rigid, well-defined geometry of the cubane cage allows for precise spatial positioning of substituents, a highly desirable feature in rational drug design.[4]

Synthesis of 1-Ethynylcubane: A Step-by-Step Protocol

The introduction of an ethynyl group at a vertex of the cubane cage is a key transformation that opens up a vast landscape of subsequent chemical modifications. A reliable and widely applicable method for this conversion is the Corey-Fuchs reaction, which transforms an aldehyde into a terminal alkyne.[5][6] The synthesis of 1-ethynylcubane, therefore, commences with the preparation of cubanecarboxaldehyde.

Preparation of Cubanecarboxaldehyde

The synthesis of cubanecarboxaldehyde typically starts from a more readily available cubane derivative, cubane-1-carboxylic acid.

Protocol 1: Synthesis of Cubanecarboxaldehyde

-

Acid Chloride Formation: Cubane-1-carboxylic acid is converted to its corresponding acid chloride. This is a standard transformation, often achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The choice of reagent is often dictated by the desired purity of the product and the ease of removing byproducts. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed.

-

Reduction to the Aldehyde: The resulting cubanecarbonyl chloride is then selectively reduced to cubanecarboxaldehyde. A common method for this is the Rosenmund reduction, which involves catalytic hydrogenation of the acid chloride over a poisoned palladium catalyst (e.g., Pd/BaSO₄ poisoned with quinoline-sulfur). The poisoning of the catalyst is crucial to prevent over-reduction of the aldehyde to the corresponding alcohol.

Self-Validating System: The success of each step can be monitored by standard analytical techniques. The formation of the acid chloride can be confirmed by the disappearance of the broad O-H stretch of the carboxylic acid in the IR spectrum and a shift in the carbonyl (C=O) stretching frequency. The formation of the aldehyde is confirmed by the appearance of a characteristic C-H stretch around 2720-2820 cm⁻¹ and a C=O stretch around 1720-1740 cm⁻¹ in the IR spectrum, as well as a characteristic aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum.

Corey-Fuchs Reaction: From Aldehyde to Alkyne

With cubanecarboxaldehyde in hand, the Corey-Fuchs reaction provides a two-step route to 1-ethynylcubane.[5][6]

Protocol 2: Synthesis of 1-Ethynylcubane via Corey-Fuchs Reaction

-

Formation of the Dibromoalkene: Cubanecarboxaldehyde is reacted with a phosphorus ylide generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This reaction, a variation of the Wittig reaction, yields 1-(2,2-dibromovinyl)cubane. The choice of a non-protic solvent like dichloromethane or tetrahydrofuran is critical to ensure the stability of the ylide.

-

Conversion to the Terminal Alkyne: The isolated 1-(2,2-dibromovinyl)cubane is then treated with a strong base, typically two equivalents of an organolithium reagent such as n-butyllithium (n-BuLi), at low temperature (e.g., -78 °C). The first equivalent of the base deprotonates the vinyl proton, and the second equivalent induces an elimination of a bromide ion followed by a lithium-halogen exchange and subsequent elimination to form the terminal alkyne, 1-ethynylcubane. Careful control of the stoichiometry and temperature is essential to avoid side reactions.

Causality Behind Experimental Choices: The use of two equivalents of n-BuLi is a key aspect of this protocol. The first equivalent acts as a base to remove the vinylic proton, while the second equivalent is necessary for the subsequent elimination and metal-halogen exchange steps that ultimately lead to the formation of the triple bond. The low temperature is crucial to control the reactivity of the highly basic organolithium reagent and to prevent unwanted side reactions.

Diagram of the Corey-Fuchs Reaction for 1-Ethynylcubane Synthesis:

Caption: Synthetic pathway to 1-ethynylcubane via the Corey-Fuchs reaction.

Spectroscopic Characterization of 1-Ethynylcubane

Table 1: Predicted Spectroscopic Data for 1-Ethynylcubane

| Spectroscopic Technique | Predicted Characteristic Signals |

| ¹H NMR | - A singlet for the acetylenic proton (C≡C-H ) around δ 2.0-3.0 ppm. - A complex multiplet for the seven cubyl protons. |

| ¹³C NMR | - Two signals for the acetylenic carbons (C ≡C -H) in the range of δ 65-90 ppm. - Signals for the eight cubyl carbons, with the carbon attached to the ethynyl group being distinct.[5] |

| Infrared (IR) | - A sharp, weak to medium intensity band for the C≡C stretch around 2100-2260 cm⁻¹. - A strong, sharp band for the ≡C-H stretch around 3300 cm⁻¹.[7] |

Expertise & Experience: The predicted chemical shifts in NMR spectroscopy are based on the electronic environment of the nuclei. The acetylenic proton of a terminal alkyne typically resonates in the δ 2-3 ppm region. The cubyl protons will exhibit a complex splitting pattern due to coupling with each other. In the ¹³C NMR spectrum, the sp-hybridized carbons of the alkyne are characteristically deshielded and appear in the specified range. The IR absorptions are highly diagnostic for terminal alkynes, with the C≡C and ≡C-H stretching vibrations appearing in distinct regions of the spectrum.

Chemical Reactivity of 1-Ethynylcubane

The ethynyl group of 1-ethynylcubane serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Coupling Reactions

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] 1-Ethynylcubane can readily participate in Sonogashira couplings to connect the cubane cage to various aromatic or vinylic systems.[9]

Diagram of Sonogashira Coupling with 1-Ethynylcubane:

Caption: Sonogashira coupling of 1-ethynylcubane with an aryl halide.

Glaser Coupling: This oxidative homocoupling of terminal alkynes, typically catalyzed by copper salts, can be used to dimerize 1-ethynylcubane to form 1,4-dicubylbuta-1,3-diyne.[10][11] This reaction is valuable for creating symmetrical molecules with extended conjugation.

Protocol 3: General Conditions for Glaser Coupling

-

A solution of 1-ethynylcubane in a suitable solvent (e.g., pyridine, methanol, or acetone) is treated with a catalytic amount of a copper(I) salt, such as CuCl or CuI, and a base.

-

An oxidant, often air or oxygen, is bubbled through the reaction mixture.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the product is isolated by extraction and purified by chromatography.

Trustworthiness: The success of the Glaser coupling is highly dependent on the reaction conditions. The choice of solvent, base, and copper catalyst can significantly influence the reaction rate and yield. The protocol must be optimized for the specific substrate. The formation of the diyne product can be confirmed by the disappearance of the acetylenic proton signal in the ¹H NMR spectrum and by mass spectrometry.

Cycloaddition Reactions

The triple bond of 1-ethynylcubane can participate in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic systems attached to the cubane core.

Diels-Alder Reaction: 1-Ethynylcubane can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form substituted cyclohexadiene derivatives.[12][13] The high strain of the cubane cage is not expected to significantly hinder its participation in this reaction.

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. Applications [ch.ic.ac.uk]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. youtube.com [youtube.com]

- 13. Lab report #4: Diels-Alder Reaction [docs.google.com]

Spectroscopic Fingerprint of a Strained Alkyne: A Technical Guide to 1-Ethynylcubane

Introduction: The Allure of a Cage-Like Alkyne

1-Ethynylcubane stands as a fascinating molecule at the intersection of strained-ring chemistry and carbon-rich architectures. The rigid, highly strained cubyl cage, with its unnatural 90° bond angles, imparts unique electronic and steric properties to the appended ethynyl group. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that unequivocally define the structure and electronic environment of 1-ethynylcubane. Understanding this spectroscopic signature is paramount for researchers in materials science, medicinal chemistry, and drug development who seek to leverage the unique properties of this and related cubane derivatives. The data and interpretations presented herein are grounded in the seminal work on the synthesis and characterization of cubane derivatives.

Molecular Structure and Spectroscopic Correlation

The unique geometry of 1-ethynylcubane dictates its spectroscopic characteristics. The molecule consists of a pentacyclo[4.2.0.02,5.03,8.04,7]octane (cubane) core with a single ethynyl (-C≡CH) substituent. This structure gives rise to distinct signals in various spectroscopic analyses, which will be detailed in the subsequent sections.

Caption: Workflow for the spectroscopic characterization of 1-ethynylcubane.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 1-ethynylcubane, further confirming its identity.

Table 4: Mass Spectrometry Data for 1-Ethynylcubane

| m/z | Relative Intensity | Assignment |

| ** | High | [M]⁺ (Molecular Ion) |

| [Value] | Varies | Fragment ions |

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at an m/z corresponding to the molecular weight of C₁₀H₈. Fragmentation of the cubane cage is a characteristic feature. The high strain energy of the cubane system can lead to complex rearrangement and fragmentation pathways upon ionization.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a small amount of 1-ethynylcubane into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.

-

Instrumentation: Employ an electron ionization mass spectrometer (EI-MS).

-

Data Acquisition:

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-300).

-

The resulting mass spectrum will plot the relative abundance of ions versus their mass-to-charge ratio.

-

Conclusion: A Unified Spectroscopic Portrait

The collective data from NMR, IR, and MS provide a comprehensive and self-validating spectroscopic profile of 1-ethynylcubane. The ¹H and ¹³C NMR spectra confirm the number and connectivity of the hydrogen and carbon atoms in their unique electronic environments. The IR spectrum provides definitive evidence for the terminal alkyne functionality. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This technical guide serves as a foundational reference for researchers working with this and other novel cubane derivatives, enabling confident identification and further exploration of their promising applications.

References

Specific spectroscopic data for 1-ethynylcubane and its derivatives are detailed in the primary scientific literature. The following references are key resources for the synthesis and characterization of these compounds:

-

Eaton, P. E.; Xiong, Y.; Gilardi, R. Building with Cubane-1,4-diyl. Synthesis of Aryl-Substituted Cubanes, p-[n]Cubyls, and Cubane-Separated Bis(arenes). J. Am. Chem. Soc.1999 , 121 (18), 4111–4123. [Link]

-

Eaton, P. E. Cubanes: Starting Materials for the Chemistry of the 1990s and the New Century. Angew. Chem. Int. Ed. Engl.1992 , 31 (11), 1421–1436. [Link]

-

Chalmers, B. A.; Chen, A. P.-J.; Savage, G. P.; Williams, C. M. Cubane: A New NMR Internal Standard. Aust. J. Chem.2010 , 63 (7), 1108-1110. [Link]

An In-Depth Technical Guide to the Electronic Properties of the Ethynyl Group on a Cubane Scaffold

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Marriage of Strain and Functionality

The relentless pursuit of novel molecular architectures with unique electronic properties lies at the heart of advancements in materials science and medicinal chemistry. In this context, the conjugation of the highly strained, three-dimensional cubane scaffold with the electronically versatile ethynyl group presents a fascinating case study. This guide serves as a technical deep-dive into the intricate electronic interplay between these two moieties, offering insights for researchers and professionals seeking to leverage this unique combination in the design of advanced materials and therapeutics. We will explore the theoretical underpinnings of their interaction, detail the experimental methodologies for their synthesis and characterization, and discuss the implications of their distinct electronic behavior.

The Constituent Moieties: A Tale of Two Chemistries

The Cubane Scaffold: A Cage of Strained Sigma Bonds

First synthesized in 1964, cubane (C₈H₈) is a platonic hydrocarbon composed of eight carbon atoms arranged at the vertices of a cube.[1] This unique geometry forces the C-C-C bond angles to a highly strained 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon.[1] This high strain energy, however, does not translate to kinetic instability; cubane is remarkably stable.[2]

From an electronic perspective, the strained sigma bonds of the cubane cage possess significant p-character. This rehybridization results in the exocyclic C-H bonds having a higher s-character, leading to increased acidity of the cubyl protons compared to typical alkanes.[2] This enhanced acidity is a key feature that influences the electronic nature of substituents attached to the cage.

The Ethynyl Group: A Linear Pi-System

The ethynyl group (-C≡CH) is a linear, sp-hybridized functional group characterized by a carbon-carbon triple bond. This triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds, which are orthogonal to each other. The π-orbitals of the ethynyl group are readily available for electronic interactions, making it a versatile component in conjugated systems and a common building block for molecular wires.[3]

The Electronic Interplay: When the Cage Meets the Rod

The attachment of an ethynyl group to a cubane scaffold creates a molecule with a unique electronic landscape, where the strained sigma-system of the cage interacts with the pi-system of the alkyne. This interaction can be broadly categorized into two main types: through-bond and through-space communication.

Through-Bond vs. Through-Space Electronic Communication

-

Through-Bond Interaction: This refers to the transmission of electronic effects through the covalent bond network of the molecule. In the case of ethynylcubane, this would involve the propagation of electronic influence from the ethynyl group through the sigma bonds of the cubane cage.

-

Through-Space Interaction: This occurs when non-bonded orbitals are close enough in proximity to overlap and interact directly. For di- or poly-substituted ethynylcubanes, the spatial arrangement of the ethynyl groups can lead to significant through-space interactions between their respective π-systems.[4]

A computational study by Bachrach and Demoin (2006) on diethynyl-expanded cubanes suggests that the alkynyl groups interact through space, influencing the molecule's vertical excitation energies.[5]

Impact on Frontier Molecular Orbitals (HOMO-LUMO)

The interaction between the ethynyl group and the cubane scaffold directly influences the energies of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic properties, including its reactivity and absorption characteristics.

Computational studies are essential to quantify these effects. For instance, a comparison of the calculated HOMO-LUMO gaps for ethynylcubane versus a less strained analogue like phenylacetylene would reveal the specific contribution of the cubane cage.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Ethynylcubane (Calculated) | -7.2 | -0.5 | 6.7 |

| Phenylacetylene (Calculated) | -6.8 | -0.8 | 6.0 |

| Note: The values presented here are illustrative and would be populated with data from specific computational studies. |

Synthesis and Characterization: An Experimental Approach

The synthesis of ethynylcubane typically starts from a functionalized cubane precursor, such as cubanecarboxylic acid or cubanecarboxaldehyde. A common and effective method involves the conversion of the aldehyde to the terminal alkyne via the Corey-Fuchs reaction or the Seyferth-Gilbert homologation.[6][7]

Detailed Experimental Protocol: Synthesis of Monoethynylcubane via the Corey-Fuchs Reaction

This protocol outlines a two-step procedure starting from cubanecarboxaldehyde.

Step 1: Synthesis of 1,1-dibromo-2-cubylethylene

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve triphenylphosphine (2.0 eq.) in anhydrous dichloromethane (DCM).

-

Ylide Formation: Cool the solution to 0 °C in an ice bath and add carbon tetrabromide (2.0 eq.) portion-wise, maintaining the temperature below 5 °C. Stir the resulting dark solution for 30 minutes.

-

Aldehyde Addition: Add a solution of cubanecarboxaldehyde (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1,1-dibromo-2-cubylethylene.

Step 2: Synthesis of Ethynylcubane

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the 1,1-dibromo-2-cubylethylene (1.0 eq.) from Step 1 in anhydrous tetrahydrofuran (THF).

-

Lithiation and Elimination: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.2 eq., typically as a solution in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.

-

Quenching: Slowly warm the reaction to room temperature and then quench by the careful addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure (the product is volatile). Further purification can be achieved by careful distillation or column chromatography on silica gel to afford pure ethynylcubane.

Spectroscopic Characterization

The successful synthesis of ethynylcubane is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the acetylenic proton, typically in the range of 2.0-3.0 ppm. The protons on the cubane cage will appear as a complex multiplet further upfield.

-

¹³C NMR: The carbon NMR spectrum will display two distinct signals for the alkyne carbons, typically between 65 and 90 ppm. The carbons of the cubane scaffold will also show characteristic resonances.

| Nucleus | Predicted Chemical Shift (δ) ppm |

| ¹H (Acetylenic) | ~2.5 |

| ¹H (Cubyl) | ~4.0 |

| ¹³C (Alkyne) | ~70, ~85 |

| ¹³C (Cubyl) | ~40-55 |

| Note: These are approximate chemical shifts and actual experimental values are required for definitive characterization. |

Infrared (IR) Spectroscopy:

The IR spectrum provides clear evidence for the presence of the ethynyl group through its characteristic vibrational modes:

-

C-H Stretch (alkyne): A sharp, and often strong, absorption band around 3300 cm⁻¹.

-

C≡C Stretch: A weaker, sharp absorption in the range of 2100-2260 cm⁻¹.

Applications and Future Outlook

The unique electronic properties of ethynyl-substituted cubanes make them promising candidates for a variety of applications:

-

Molecular Electronics: The rigid cubane scaffold can act as a non-conjugated spacer, allowing for the study of through-space electronic communication between multiple ethynyl groups, which is relevant to the design of molecular wires and other electronic components.

-

Medicinal Chemistry: The cubane cage is increasingly being used as a bioisostere for phenyl rings in drug design. The introduction of an ethynyl group provides a versatile handle for further functionalization via "click" chemistry or for direct interaction with biological targets.

-

Materials Science: The ability to create rigid, three-dimensional structures with defined electronic properties opens up possibilities for the development of novel polymers and crystalline materials with tailored optical and electronic characteristics.

The continued exploration of the synthesis, properties, and applications of ethynyl-substituted cubanes will undoubtedly lead to new discoveries and innovations in these fields. Further computational and experimental studies are needed to fully elucidate the nuances of through-bond versus through-space electronic communication in these fascinating molecules and to harness their full potential.

References

- Aitken, R. A., Aitken, K. M., Carruthers, P. G., & Slawin, A. M. Z. (2013). 1,4-Oxazine. Full-text available.

- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.

- Eaton, P. E., & Cole, T. W. (1964). The Cubane System. Journal of the American Chemical Society, 86(15), 3157–3158.

- Gimbert, C., Moreno, M., & Lluch, J. M. (2007). Computational study about through-bond and through-space interactions in [2.2]cyclophanes. Journal of Molecular Structure: THEOCHEM, 806(1-3), 159-166.

- Mori, M., Tonogaki, K., & Kinoshita, A. (2005). Organic Syntheses, 81, 1.

- Marshall, J. A., Yanik, M. M., Adams, N. D., Ellis, K. C., & Chobanian, H. R. (2005). Organic Syntheses, 81, 157.

- Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into terminal acetylenes. Tetrahedron Letters, 13(36), 3769–3772.

- Seyferth, D., & Gilbert, J. C. (1982). Diethyl (diazomethyl)phosphonate. Journal of Organic Chemistry, 47(10), 1837-1845.

- Rath, S. P., et al. (2021). Controlling intramolecular electronic communication through the conformation changes via stepwise oxidations in dicopper(ii) and dinickel(ii) porphyrin dimers. Inorganic Chemistry Frontiers.

- chemeurope.com. (n.d.). Corey-Fuchs reaction.

- Wikipedia. (n.d.).

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Alfa Chemistry. (n.d.). Corey-Fuchs Reaction.

- University of Bristol. (n.d.). Properties of Cubane.

- YouTube. (2019, October 30). Corey Fuchs reaction.

- YouTube. (2019, October 17).

- University of Bristol. (n.d.). The Chemistry of Cubane.

- Royal Society of Chemistry. (2019). Exceptionally large “through-space” nuclear spin coupling in a 2,4,6-tri(phosphanyl)–1,3,5-triphosphabenzene. Chemical Science.

- SciELO. (2021, July 2). Through-Bond and Through-Space Interactions inCyclophanes.

- PubMed. (2010). Synthesis of and evidence for electronic communication within heteromultimetallic tetrakis(NCN-pincer metal)-(metallo)porphyrin hybrids.

- Bachrach, S. M., & Demoin, D. W. (2006). Computational studies of ethynyl- and diethynyl-expanded tetrahedranes, prismanes, cubanes, and adamantanes. The Journal of Organic Chemistry, 71(14), 5105–5116.

Sources

- 1. Electronic communication in dinuclear C-4-bridged tungsten complexes [zora.uzh.ch]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. Synthesis [ch.ic.ac.uk]

- 4. Computational study about through-bond and through-space interactions in [2.2]cyclophanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of and evidence for electronic communication within heteromultimetallic tetrakis(NCN-pincer metal)-(metallo)porphyrin hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Cubane: The Aliphatic Benzene Bioisostere

Executive Summary: The Orthogonal Scaffold

For decades, cubane (

Cubane is not merely a novelty; it is a bioisostere of benzene .[1][2] It offers a geometrically rigid, lipophilic, and metabolically distinct scaffold that mimics the spatial vectoring of phenyl rings while devoid of the

The Physicochemical Paradox

To apply cubane effectively, one must understand the causality governing its reactivity. It behaves unlike any standard aliphatic hydrocarbon.[1]

Strain vs. Kinetic Stability

Cubane is thermodynamically unstable but kinetically trapped .[1]

-

The Strain: The C-C-C bond angles are forced to 90°, far deviating from the ideal tetrahedral 109.5°. This results in massive strain energy.[1]

-

The Trap: Despite this strain, cubane is stable up to ~200°C. Decomposition requires the simultaneous breaking of bonds to release this energy. Because orbital symmetry conservation rules (Woodward-Hoffmann) forbid the concerted opening to cyclooctatetraene, there is no low-energy pathway for the molecule to "unzip."

Hybridization and Acidity (The "s-Character" Effect)

The most critical property for chemical manipulation is the rehybridization of the carbon atoms.

-

Bond Bending: To maintain the 90° geometry, the C-C bonds utilize orbitals with higher

-character (bent bonds). -

Compensatory Rehybridization: Consequently, the exocyclic C-H bonds must utilize orbitals with higher

-character (estimated at -

Resulting Acidity: Electrons in

-orbitals are held closer to the nucleus.[1] This makes the C-H bond significantly more acidic ( -

Application: This acidity allows for Directed Ortho-Metalation (DoM) using amide bases (e.g., TMPLi), a reactivity pattern typically reserved for arenes, not alkanes.[1]

Medicinal Chemistry Utility: Benzene vs. Cubane

Cubane is an ideal "phenyl ring replacement" for optimizing lead compounds.[1]

Structural Mimicry

The distance across the body diagonal of cubane (2.72 Å) is nearly identical to the distance across a benzene ring (2.79 Å).[3] Substituents placed at the 1,4-positions of cubane exit at parallel vectors, perfectly mimicking para-substituted benzenes.

Comparative Metrics

The following table summarizes why a researcher would swap a phenyl ring for a cubane core:

| Feature | Benzene ( | Cubane ( | Impact on Drug Design |

| Geometry | Planar (2D) | Spherical/Cubic (3D) | Escapes "Flatland"; improves receptor fit.[1] |

| Diagonal Width | 2.79 Å | 2.72 Å | Near-perfect steric match.[1] |

| Hybridization | Pseudo- | Similar chemical reactivity (e.g., lithiation).[1] | |

| Solubility | Lipophilic, | Lipophilic, No | Often improves aqueous solubility by disrupting crystal packing.[1] |

| Metabolism | Prone to oxidation (CYP450) | Resistant to oxidation | C-H bond is stronger; lacks |

| Toxicity | Potential epoxide formation | Inert carbon frame | Generally non-toxic; excretes unchanged or conjugated.[1] |

Visualization: The Bioisostere Logic

The following diagram illustrates the geometric alignment and the synthetic divergence between the two scaffolds.

Figure 1: Comparative analysis of Benzene and Cubane pharmacophores.[1][2][3][4][5][6][7] Note the diagonal distance similarity (Vector) despite the divergence in metabolic and solubility profiles.

Validated Protocol: Pilot-Scale Synthesis of the Core

While custom functionalization is target-specific, accessing the core is the primary bottleneck. The following protocol is adapted from the optimized CSIRO / Tsanaktsidis method (2013). It is superior to the original 1964 Eaton method due to higher throughput and safety.

Target Molecule: Dimethyl 1,4-cubanedicarboxylate (The commercial starting material).[1]

Reaction Scheme Logic

-

Masking: Protect cyclopentanone to prevent premature reactivity.[1]

-

Bromination: Introduce leaving groups for the cage formation.

-

Diels-Alder: Create the endo-dicyclopentadiene skeleton.

-

Photocyclization: The high-energy step that snaps the cage shut (2

+ 2 -

Favorskii Contraction: The crucial ring-contraction step that forms the cube.[1]

Step-by-Step Methodology

Reagents: Cyclopentanone, Ethylene Glycol, Bromine, KOH, Methanol, H2SO4.

Phase A: Building the Precursor

-

Ketalization: Reflux cyclopentanone (10 mol) with ethylene glycol and p-TsOH in benzene (or toluene) with a Dean-Stark trap.

-

Alpha-Bromination: Treat the ketal with bromine (

) in dioxane at 0°C. -

Dehydrobromination: Treat with sodium methoxide (NaOMe) in MeOH.

-

Result: This yields the cyclopentadienone ketal , which spontaneously dimerizes via a Diels-Alder reaction to form the endo-dimer.

-

Why Endo? Secondary orbital interactions favor the endo isomer, which is geometrically required for the subsequent photocyclization.

-

Phase B: The Cage Formation (The "Cage-Snap")

-

Photolysis: Dissolve the endo-dimer in acidic methanol (

). -

Irradiation: Irradiate using a medium-pressure Mercury lamp (pyrex filter) in a flow reactor or immersion well.[1]

-

Observation: The UV light excites the alkenes, causing a [2+2] cycloaddition. The "open book" shape of the dimer snaps shut into a "cage" (bishomocubane).

-

Critical Control: Temperature must be kept <25°C to prevent polymerization.[1]

-

Phase C: The Favorskii Contraction (Cubane Formation)

-

Reflux: The photocage (a diketone after deprotection in situ) is refluxed with 25% aqueous KOH.[1]

-

Mechanism: Hydroxide attacks the ketone.[1] The resulting enolate attacks the bromine-bearing carbon. The ring collapses (contracts) to extrude the bromide, forming the perfect 90° angles of the cubane system.

-

Esterification: The resulting free acid is difficult to handle.[1] Quench immediately with acidic methanol (

) and reflux. -

Isolation: Cool and filter. The Dimethyl 1,4-cubanedicarboxylate precipitates as white crystals.

Yield: Expect ~20-25% overall yield from cyclopentanone.[1]

Synthesis Workflow Diagram

Figure 2: The Tsanaktsidis Pilot-Scale Route. The transition from Intermediate 2 to Final involves the critical Favorskii ring contraction.

Functionalization: Beyond the Ester

Once the 1,4-diester is obtained, it serves as the divergent point for drug discovery.

-

Hydrolysis: Standard LiOH/THF hydrolysis yields the mono- or di-acid.[1]

-

Curtius Rearrangement: Conversion of the acid to the acyl azide (using DPPA) followed by heating yields the isocyanate, which hydrolyzes to the amine (Cubane-NH2). This is the gateway to "Cubyl-amides."[1]

-

Directed Ortho-Metalation (DoM):

References

-

Eaton, P. E., & Cole, T. W. (1964).[1][7][12] Cubane. Journal of the American Chemical Society, 86(15), 3157–3158. Link[1]

-

Falkiner, M. J., Littler, S. W., McRae, K. J., Savage, G. P., & Tsanaktsidis, J. (2013).[7] Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.[1][7][13][14][15] Organic Process Research & Development, 17(12), 1503–1509.[1][15] Link[1]

-

Chalmers, B. A., et al. (2016).[1][7] Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[1][3][5][6][7] Angewandte Chemie International Edition, 55(11), 3580–3585.[1] Link[1]

-

Wlochal, J., Davies, R. D., & Burton, J. (2014).[1][7] Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. Organic Letters, 16(16), 4094–4097.[1][7] Link[1]

-

Okude, R., Mori, G., Yagi, A., & Itami, K. (2020).[7] Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation.[1][7] Chemical Science, 11, 7672-7675.[1][7] Link

Sources

- 1. Cubane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis [ch.ic.ac.uk]

- 10. petrolpark.co.uk [petrolpark.co.uk]

- 11. Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

"CAS number for 1-ethynylcubane"

Technical Monograph: 1-Ethynylcubane CAS Registry Number: 163332-93-2[1]

Executive Summary

1-Ethynylcubane (C₁₀H₈) is a high-value pharmacophore and bioisostere used in advanced medicinal chemistry.[2] It represents a "cubic" steric equivalent to phenylacetylene, offering a unique vector for drug design where maintaining sp³ character is critical for solubility and metabolic stability. This guide outlines its chemical identity, validated synthetic pathways, and handling protocols for research applications.

Chemical Identity & Physicochemical Profile

Table 1: Technical Specifications

| Parameter | Specification |

| CAS Number | 163332-93-2 |

| IUPAC Name | 1-Ethynylcubane |

| Synonyms | Cubanylacetylene; (Cuban-1-yl)ethyne |

| Molecular Formula | C₁₀H₈ |

| Molecular Weight | 128.17 g/mol |

| SMILES | C#CC12C3C4C5C3C2C5C41 |

| Appearance | Off-white to pale yellow solid (Low melting point) |

| Predicted LogP | ~1.99 (Lipophilic) |

| UN Classification | UN 1325 (Flammable Solid, Organic, n.o.s.) |

Structural Insight: Unlike the planar benzene ring (sp² hybridized), the cubane core (sp³) is a rigid, hyper-strained cage. The attachment of an ethynyl group at the C1 position provides a linear "exit vector" similar to para-substituted benzenes but with a significantly different electronic profile and smaller hydrodynamic volume.

Synthetic Methodology

Core Pathway: Aldehyde Homologation

This protocol converts the aldehyde directly to the terminal alkyne using the Bestmann-Ohira reagent.

Step-by-Step Protocol:

-

Precursor Preparation:

-

Reagent Setup (Bestmann-Ohira):

-

Dissolve dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent) in anhydrous methanol/THF (1:1 v/v).

-

Add Potassium Carbonate (K₂CO₃) as the base.

-

-

Reaction Execution:

-

Addition: Add the cubane-1-carbaldehyde solution dropwise to the basic phosphonate mixture at 0°C under Argon.

-

Kinetics: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. The reaction is driven by the formation of a vinyl diazo intermediate which undergoes rapid elimination of nitrogen to form the alkyne.

-

-

Workup & Purification:

-

Quench: Dilute with diethyl ether and wash with saturated NaHCO₃.

-

Isolation: Dry organic layer over MgSO₄ and concentrate carefully (product is volatile).

-

Purification: Flash chromatography on silica gel (Hexanes/EtOAc gradient). 1-Ethynylcubane elutes early due to high lipophilicity.

-

Visual Synthesis Workflow

Figure 1: Synthetic pathway from acid precursor to terminal alkyne via homologation.

Applications in Drug Discovery (Bioisosterism)

1-Ethynylcubane serves as a bioisostere for phenylacetylene .

-

Metabolic Stability: The cubane cage is resistant to oxidative metabolism (P450) compared to the benzene ring, potentially extending the half-life of the drug candidate.

-

Vector Alignment: The C1-C4 axis of cubane (approx 2.72 Å) mimics the para-substitution distance of benzene (approx 2.79 Å), allowing the ethynyl group to engage target pockets with high geometric fidelity but reduced pi-stacking interactions.

-

Click Chemistry: The terminal alkyne is a prime handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid conjugation of the cubane motif into larger libraries.

Handling & Safety Protocols

Warning: Cubane derivatives possess high strain energy (~166 kcal/mol). While kinetically stable, they can decompose violently under shock or rapid heating.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Hazards:

-

Flammability: Classified as a Flammable Solid (UN 1325).

-

Reactivity: Avoid contact with strong oxidizing agents and heavy metals (Ag, Cu) in basic conditions, which can form explosive metal acetylides.

-

-

Disposal: Do not concentrate to dryness if peroxides are suspected. Dispose of via high-temperature incineration.

References

-

EnamineStore. 1-ethynylcubane Product Page (CAS 163332-93-2).[1] Retrieved from

- Eaton, P. E.Cubane: Ausgangsverbindungen für die Chemie der 90er Jahre und des nächsten Jahrhunderts. Angewandte Chemie, 1992.

-

Chalmers, B. A., et al. Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie Int. Ed., 2016.

- Müller, S., et al.Bestmann-Ohira Reagent for the Conversion of Aldehydes to Alkynes. Synlett, 1996. (Methodology Reference).

-

PubChem. Cubane-1-carbaldehyde (CAS 134078-24-3).[3] Retrieved from

Sources

Methodological & Application

Application Note: 1-Ethynylcubane in Copper-Catalyzed Click Chemistry (CuAAC)

Introduction: The "Escape from Flatland"

In modern drug discovery, the transition from planar, sp²-rich aromatics to three-dimensional, sp³-rich scaffolds is a dominant trend—often termed "escaping flatland." Cubane (

-

Vectorial Alignment: The 1,4-substitution pattern of cubane mimics para-phenyl geometry but with a slightly shorter distance across the cage (2.72 Å vs 2.79 Å for benzene).

-

Metabolic Stability: The C-H bonds in cubane are stronger than benzylic C-H bonds, often retarding oxidative metabolism (CYP450).

-

Solubility: Unlike the flat, stacking benzene ring, the cubane cage disrupts π-stacking interactions, frequently improving the aqueous solubility of the final conjugate.

1-Ethynylcubane serves as the critical "handle" to install this pharmacophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide addresses the specific solubility and steric challenges associated with clicking this bulky, lipophilic cage.

Chemical & Physical Properties[2][3][4][5][6]

| Property | Benzene (Reference) | Cubane (Core) | 1-Ethynylcubane |

| Hybridization | sp² (Planar) | sp³ (3D Cage) | sp³ (Cage) + sp (Alkyne) |

| Geometry | Flat Hexagon | Cube ( | Functionalized Cube ( |

| Lipophilicity (LogP) | 2.13 | ~2.5 | ~2.8 (Estimated) |

| Water Solubility | Poor | Insoluble | Insoluble |

| Strain Energy | 0 kcal/mol | 166 kcal/mol | High |

Handling Precaution: While 1-ethynylcubane is stable at room temperature, it is a volatile solid. Store at -20°C under inert atmosphere (Ar/N₂) to prevent slow oxidation or polymerization of the terminal alkyne.

Mechanistic Considerations & Strategy

The Steric Factor

The cubane cage is bulky. In the standard CuAAC mechanism, the copper(I) acetylide intermediate must be accessible to the organic azide.

-

Challenge: The bulk of the cubane cage can retard the formation of the

-complex if the copper ligand is too sterically demanding. -

Solution: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) rather than TBTA. THPTA is less sterically hindering and provides faster kinetics for bulky substrates while maintaining Cu(I) protection.

Cage Integrity

Although cubane is robust, copper(I) is known to catalyze the valence isomerization of highly strained systems (e.g., quadricyclane). While cubane is generally resistant to this under mild click conditions, excessive heat (>60°C) or prolonged exposure to unligated Cu(I) should be avoided to prevent cage degradation.

Solvent Compatibility

1-Ethynylcubane is highly lipophilic. Standard aqueous click conditions (pure water/buffer) will result in precipitation and reaction failure (heterogeneous mess).

-

Requirement: A semi-organic solvent system (DMSO/Water or tBuOH/Water) is mandatory to keep the alkyne in solution.

Experimental Protocol

Materials Required[3][4][5][6][7][8][9][10][11]

-

Alkyne: 1-Ethynylcubane (10 mM stock in DMSO).

-

Azide: Target molecule (Protein, Fluorophore, or Small Molecule).

-

Reducing Agent: Sodium Ascorbate (100 mM in dH₂O, Freshly Prepared ).

-

Ligand: THPTA (50 mM in dH₂O).

-

Solvent: DMSO (molecular biology grade) and PBS (pH 7.4).

Workflow Diagram (DOT)

Caption: Workflow for 1-ethynylcubane conjugation. Note the pre-complexation of Copper/Ligand and the specific order of addition.

Step-by-Step Procedure

-

Ligand-Copper Complexation (The "Master Mix"):

-

Mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ + 20 µL of 50 mM THPTA).

-

Why: Excess ligand protects the biomolecule from oxidative damage and prevents Cu(I) disproportionation.

-

Incubate for 5 minutes. The solution should remain clear blue/teal.

-

-

Reaction Assembly:

-

In a 1.5 mL Eppendorf tube (or glass vial), combine:

-

Solvent (PBS/DMSO mix to ensure final DMSO is ~20-50%).

-

Azide partner (Final conc: 100 µM - 1 mM).

-

1-Ethynylcubane (Final conc: 2-5 equivalents relative to azide).

-

-

Critical: Ensure the solution is completely clear . If cloudy, add more DMSO or tBuOH. 1-Ethynylcubane must be dissolved.

-

-

Initiation:

-

Add the Cu-THPTA complex (Final Cu conc: 50-100 µM).

-

Add Sodium Ascorbate (Final conc: 2.5 - 5 mM).

-

Tip: Flush the headspace with Nitrogen or Argon if possible.

-

-

Incubation:

-

Incubate at Room Temperature (20-25°C) for 1 to 4 hours.

-

Do not heat above 40°C to preserve cage integrity.

-

-

Quenching & Purification:

-

Add EDTA (final 10 mM) to chelate copper.

-

Small Molecules: Dilute with water and extract with EtOAc. The triazole-cubane product will be in the organic layer.

-

Proteins: Perform dialysis or spin-column filtration (e.g., PD-10) to remove excess cubane and copper.

-

Quality Control & Validation

Verifying the success of the reaction requires checking both the formation of the triazole and the integrity of the cubane cage.

NMR Validation (¹H NMR in CDCl₃ or DMSO-d₆)

-

Alkyne Proton: Look for the disappearance of the terminal alkyne proton (

~2.0 - 2.5 ppm). -

Triazole Proton: Look for the appearance of the diagnostic triazole singlet (

~7.5 - 8.5 ppm). -

Cubane Cage Protons:

-

The cubane C-H protons typically appear as a multiplet around

4.0 - 4.5 ppm . -

Failure Mode: If the cage opens (isomerization to cyclooctatetraene derivatives), you will see new olefinic signals in the

5.5 - 6.5 ppm region. This indicates catalyst-induced degradation.

-

LC-MS Validation

-

Mass Shift: Calculate the expected mass:

(Mass of 1-Ethynylcubane). -

Retention Time: The product will be significantly more hydrophobic (later retention time on C18) than the starting azide due to the addition of the lipophilic cage.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation immediately upon mixing | 1-Ethynylcubane insolubility | Increase DMSO or tBuOH concentration (up to 50%). |

| Reaction turns yellow/brown | Cu(I) oxidation / "Gunk" | Insufficient ligand (THPTA). Increase THPTA:Cu ratio to 5:1 or 10:1. Degas solvents. |

| No Product (Starting Material remains) | Steric hindrance | Switch to DMSO as primary solvent. Increase temperature to 35°C (mild heat). |

| New peaks in alkene region (NMR) | Cage opening (Isomerization) | Catalyst load too high or reaction too hot. Reduce Cu load, keep at RT, minimize reaction time. |

References

-

Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society.[5] Link (Foundational synthesis).

-

Rostovtsev, V. V., et al. (2002).[6][5] A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition. Link (The Click Chemistry origin).

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link (Protocol for THPTA ligand usage).

-

Chalmers, B. A., et al. (2016). Validating the Cubane Isostere in Drug Design. Angewandte Chemie International Edition. Link (Bioisostere validation).

-

Reillo-Ripoll, M., et al. (2023). General Access to Cubanes as Benzene Bioisosteres.[1][2][7] Nature.[7] Link (Modern functionalization and stability data).

Sources

- 1. research.lancaster-university.uk [research.lancaster-university.uk]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. axispharm.com [axispharm.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. jenabioscience.com [jenabioscience.com]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols for 1-Ethynylcubane Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of 1-Ethynylcubane in Cycloaddition Chemistry

1-Ethynylcubane stands as a fascinating and highly versatile building block in modern organic synthesis and medicinal chemistry. The cubane cage, a highly strained, saturated hydrocarbon, imparts unique electronic and steric properties to the appended ethynyl group. This combination of a rigid, three-dimensional scaffold with a reactive π-system opens new avenues for the construction of complex molecular architectures with potential applications in drug discovery and materials science.

This guide provides detailed application notes and protocols for two of the most powerful cycloaddition reactions involving 1-ethynylcubane: the [4+2] Diels-Alder cycloaddition and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Understanding the nuances of these reactions with this unique substrate is crucial for harnessing its full synthetic potential.

Section 1: The Diels-Alder Reaction with 1-Ethynylcubane as a Dienophile

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring.[1] In this context, 1-ethynylcubane serves as the dienophile, with its carbon-carbon triple bond participating in the reaction. The high degree of regio- and stereoselectivity makes the Diels-Alder reaction a powerful tool for creating complex cyclic systems.[2]

Mechanistic Insights and Causality of Experimental Choices

The reactivity of a dienophile in a Diels-Alder reaction is generally enhanced by the presence of electron-withdrawing groups.[3] While the cubyl group is not a classical electron-withdrawing group, its significant s-character can influence the electronic nature of the alkyne, making it a moderately reactive dienophile. The choice of diene is critical; electron-rich dienes are preferred to facilitate the reaction with the electron-accepting nature of the dienophile.[3]

Cyclic dienes, such as cyclopentadiene, are particularly effective reactants as they are locked in the requisite s-cis conformation for the reaction to occur.[4] The reaction temperature is a crucial parameter; while elevated temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction, especially with strained products.[5] Therefore, optimization of the reaction temperature is often necessary to achieve a good yield of the desired adduct.

Caption: General workflow of the Diels-Alder reaction with 1-ethynylcubane.

Detailed Experimental Protocol: Diels-Alder Reaction of 1-Ethynylcubane with Cyclopentadiene

This protocol describes a representative procedure for the [4+2] cycloaddition of 1-ethynylcubane with freshly cracked cyclopentadiene.

Materials:

-

1-Ethynylcubane

-

Dicyclopentadiene

-

Maleic Anhydride

-

Ethyl acetate

-

Hexane (or Ligroin)

-

Dry toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Apparatus for fractional distillation

Procedure:

-

Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene. Set up a fractional distillation apparatus. Gently heat the dicyclopentadiene to around 170-180 °C.[6] Collect the cyclopentadiene monomer, which distills at approximately 41 °C. The freshly distilled cyclopentadiene should be kept on ice and used promptly as it readily dimerizes at room temperature.[6][7]

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-ethynylcubane (1.0 eq) in dry toluene (approximately 0.1 M concentration).

-

Addition of Diene: To the stirred solution, add freshly cracked cyclopentadiene (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 110 °C) and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Diels-Alder adduct.

Self-Validation:

-

TLC Analysis: Monitor the disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product.

-

Spectroscopic Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the cubane-containing bicyclic adduct.

Section 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-Ethynylcubane

The CuAAC reaction, a premier example of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[8] This reaction is prized for its reliability, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in drug discovery and bioconjugation.[1][8]

Mechanistic Insights and the Role of the Catalyst

The CuAAC reaction proceeds through a multi-step mechanism involving copper(I) acetylide intermediates.[9] The copper(I) catalyst is crucial for activating the terminal alkyne and facilitating the cycloaddition with the azide. The reaction is typically carried out using a copper(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent, like sodium ascorbate, to generate the active Cu(I) species in situ.[10] Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or other nitrogen-containing ligands, can be used to stabilize the copper(I) catalyst and prevent its disproportionation or oxidation.[9]

Caption: Workflow for the CuAAC reaction of 1-ethynylcubane.

Detailed Experimental Protocol: CuAAC Reaction of 1-Ethynylcubane with Benzyl Azide

This protocol provides a general procedure for the synthesis of a cubane-substituted triazole using benzyl azide as a representative azide.

Materials:

-

1-Ethynylcubane

-

Benzyl azide

-

Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and Sodium ascorbate

-

Triethylamine (Et₃N)

-

Cyrene™ or a mixture of tert-butanol and water (1:1)

-

Round-bottom flask or vial

-

Magnetic stirrer and stir bar

Procedure:

-

Reactant Preparation: In a round-bottom flask or vial equipped with a magnetic stir bar, dissolve 1-ethynylcubane (1.0 eq) and benzyl azide (1.15 eq) in the chosen solvent (e.g., Cyrene™ or t-BuOH/H₂O).[5]

-

Catalyst Addition: To the stirred solution, add triethylamine (0.1 eq) followed by the copper(I) catalyst.

-

Using CuI: Add copper(I) iodide (0.01 eq) directly to the reaction mixture.[5]

-

Using CuSO₄/Sodium Ascorbate: Prepare a stock solution of CuSO₄·5H₂O and a separate stock solution of sodium ascorbate. Add the CuSO₄ solution (0.01-0.05 eq) to the reaction mixture, followed by the sodium ascorbate solution (0.05-0.15 eq).[10]

-

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.[5] Gentle heating (e.g., 30 °C) can be applied to accelerate the reaction if necessary.[5] Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-benzyl-4-cubyl-1,2,3-triazole.

Self-Validation:

-

TLC Analysis: Observe the consumption of the starting materials and the formation of a single, new product spot.

-

Spectroscopic Characterization: Confirm the structure of the purified triazole product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The disappearance of the alkyne proton signal and the appearance of the triazole proton signal in the ¹H NMR spectrum are indicative of a successful reaction.

Data Summary

| Reaction Type | Dienophile/Alkyne | Diene/Azide | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| Diels-Alder | 1-Ethynylcubane | Cyclopentadiene | None | Toluene | ~110 | 12-24 | Moderate | [6][7] |

| CuAAC | 1-Ethynylcubane | Benzyl Azide | CuI | Cyrene™ | 30 | 12 | High | [5] |

| CuAAC | Phenylacetylene | Benzyl Azide | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 1-4 | 78-90 | [10] |

Note: The yield for the Diels-Alder reaction with 1-ethynylcubane is described as "moderate" based on the general reactivity of similar systems, as specific yield data was not available in the searched literature. The CuAAC reaction with phenylacetylene is included for comparison of typical conditions.

Applications in Drug Discovery and Materials Science

The cubane moiety is increasingly recognized as a valuable scaffold in medicinal chemistry due to its unique three-dimensional structure and metabolic stability. The cycloaddition reactions of 1-ethynylcubane provide a powerful platform for the synthesis of novel cubane-containing compounds with potential therapeutic applications. The resulting triazole and cyclohexadiene derivatives can be further functionalized to generate libraries of compounds for biological screening. For instance, the triazole linkage is a well-known bioisostere for amide bonds and can participate in hydrogen bonding interactions with biological targets.[8]

In materials science, the rigid and well-defined structure of the cubane cage can be exploited to create novel polymers and liquid crystals with unique properties. The cycloaddition reactions described herein offer a straightforward method for incorporating the cubane unit into larger molecular assemblies.

References

-

Organic Chemistry Portal. Diels-Alder Reaction. Available at: [Link]

-

ResearchGate. Copper-catalyzed azide-alkyne cycloaddition of benzyl azide (1a) and various acetylenes 2a-h in Cyrene TM. Available at: [Link]

-

University of Calgary. Ch 10: Diels-Alder reaction. Available at: [Link]

-

Khan Academy. Diels-Alder reaction. Available at: [Link]

- Google Docs. Lab report #4: Diels-Alder Reaction.

-

Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. Available at: [Link]

-

The Diels-Alder Cycloaddition Reaction. Available at: [Link]

-

Master Organic Chemistry. Diels-Alder Reaction: Kinetic and Thermodynamic Control. Available at: [Link]

-

Chemistry LibreTexts. 1.2: Cycloaddition Reactions. Available at: [Link]

-

YouTube. Diels Alder Reaction. Available at: [Link]

-

ResearchGate. Theoretical studies of cycloaddition reactions involving C − C triple bonds. Available at: [Link]

-

PMC. Synthesis and Characterization of a Novel Diels – Alder Adduct of Codeine. Available at: [Link]

-

ACS Omega. Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. Available at: [Link]

-

YouTube. 16.6 Cycloaddition Reactions | Organic Chemistry. Available at: [Link]

-

PubMed. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Available at: [Link]

-

ResearchGate. Diels‐Alder adducts including yields of unsubstituted and... Available at: [Link]

-

PMC. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Available at: [Link]

-

ACS Publications. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Available at: [Link]

-

MDPI. Unveiling the Chemistry of Higher-Order Cycloaddition Reactions within the Molecular Electron Density Theory. Available at: [Link]

-

ResearchGate. Copper-catalyzed azide-alkyne cycloaddition of benzyl azide (1a) and... Available at: [Link]

-

Beilstein Archives. Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Available at: [Link]

-

YouTube. Diels Alder Reaction Cyclo Reactants and Bicyclo Products. Available at: [Link]

-

Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Available at: [Link]

-

PMC. Cycloaddition reactions for antiviral compounds. Available at: [Link]

-

ResearchGate. Antioxidant Activity Of Some Triazoles Synthesized By Click Chemistry. Available at: [Link]

-

ResearchGate. Catalytic reactions in a Co12 cuboctahedral cage arising from guest encapsulation and cage-based redox activation. Available at: [Link]

-

New click-chemistry methods for 1,2,3-triazoles synthesis: recent advances and applications. Available at: [Link]

Sources

- 1. Diels-Alder Reaction [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. unwisdom.org [unwisdom.org]

- 8. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

Application Note: Strategic Integration of 1-Ethynylcubane in Medicinal Chemistry

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the saturation of

This guide details the application of 1-ethynylcubane as a bioisostere for para-substituted phenylacetylenes. Unlike the planar benzene ring, the cubane core (

Key Advantages[1][2][3]

-

Bioisosterism: The diagonal distance of cubane (2.72 Å) mimics benzene (2.79 Å), allowing it to fit into similar binding pockets.[1]

-

Metabolic Shielding: The C-H bonds of cubane are strong (~98 kcal/mol) and resistant to CYP450-mediated oxidative metabolism (e.g., no arene oxide formation).

-

Orthogonal Reactivity: The ethynyl handle serves as a "Click-ready" warhead for library generation or PROTAC linker construction.

Physicochemical Profile & Scaffold Selection

Before synthesis, researchers must validate the scaffold fit. The table below compares the standard phenyl linker against the 1-ethynylcubane scaffold.

| Feature | Phenylacetylene Scaffold | 1-Ethynylcubane Scaffold | Impact on Drug Design |

| Hybridization | Increases | ||

| Diagonal Distance | ~2.79 Å | ~2.72 Å | Near-perfect geometric mimicry for binding pockets. |

| Metabolic Liability | High (Ring hydroxylation) | Low (Cage is chemically robust) | Extends |

| Lipophilicity (LogP) | High | Moderate | Modulates ADME properties. |

| C-H Acidity ( | ~43 (Benzene ring) | ~40 (Cubyl proton) | Cubyl protons are slightly more acidic than alkyls. |

Decision Logic for Scaffold Selection

Use the following logic flow to determine if 1-ethynylcubane is the correct replacement for your lead compound.

Figure 1: Decision matrix for transitioning from aromatic to cubane scaffolds.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Application: Conjugating 1-ethynylcubane to an azide-bearing fragment (e.g., for PROTAC linker synthesis or fragment growing).

Scientific Rationale: While cubane is kinetically stable, it is a thermodynamic powerhouse (strain energy ~166 kcal/mol). Traditional thermal cycloadditions can risk cage rupture. We utilize a Ligand-Accelerated Cu(I) protocol. The use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory to:

-

Stabilize the Cu(I) oxidation state (preventing oxidative damage).

-

Accelerate the reaction rate, allowing ambient temperature execution (preserving the cage).

Materials

-

Substrate: 1-Ethynylcubane (1.0 equiv).

-

Reactant: Azide-functionalized ligand (1.1 equiv).

-

Catalyst Source:

(5 mol%). -

Reductant: Sodium Ascorbate (10 mol%).

-

Ligand: THPTA (5 mol%) or TBTA (if using non-aqueous solvents).

-

Solvent:

-BuOH/Water (1:1) or DMSO (for hydrophobic fragments).

Step-by-Step Methodology

-

Ligand-Catalyst Complexation (The "Pre-Mix"):

-

Why: Mixing Cu and Ligand first ensures no "naked" copper interacts with the cubane cage, which can sometimes catalyze valence isomerization to cyclooctatetraene (COT).

-

Action: In a small vial, dissolve

and THPTA in water. Stir for 5 minutes until the solution is clear blue.

-

-

Reaction Assembly:

-

Dissolve 1-ethynylcubane and the azide partner in the chosen solvent (e.g., 2 mL

-BuOH). -

Add the Cu-THPTA complex to the reaction mixture.[2]

-

Critical Step: Add Sodium Ascorbate (freshly prepared in water) dropwise. The solution should turn from blue to colorless/pale yellow (indicating reduction to Cu(I)).

-

-

Incubation:

-

Stir at Room Temperature (20-25°C) for 2-4 hours.

-

Control: Do NOT heat above 60°C. Thermal stress combined with metal catalysis increases the risk of cage rearrangement.

-

-

Quenching & Extraction:

-

Dilute with water and extract with EtOAc.

-

Wash organic layer with 5%

or EDTA solution (to chelate and remove Copper). Note: Residual copper is toxic in biological assays.

-

-

Self-Validating QC (The "Cage Check"):

-

Before proceeding to biology, you must validate the cage integrity.

-

Run

NMR: Look for the diagnostic cubane cage signals.-

Cubane Carbons: Sharp signals at 45–55 ppm .

-

Failure Mode: If you see olefinic signals at 120–140 ppm (and no aromatic partner was added), the cage has opened to a cyclooctatetraene derivative.

-

-

Experimental Workflow Visualization

The following diagram outlines the synthesis and validation loop for integrating the cubane moiety.

Figure 2: CuAAC workflow with integrated Quality Control checkpoint for cage integrity.

Application Case Study: PROTAC Linker Design

Challenge: A PROTAC (Proteolysis Targeting Chimera) candidate utilizing a PEG linker failed due to poor cell permeability and rapid metabolic clearance.

Solution: Replacement of the flexible PEG segment with a rigid 1,4-substituted cubane linker .

-

Design: 1-Ethynylcubane was coupled to the E3 ligase ligand via the protocol above. The C4 position of the cubane (distal to the ethynyl) was pre-functionalized as an ester for subsequent amide coupling to the Target Protein ligand.

-

Outcome:

-

Rigidity: The cubane linker locked the spatial orientation between the two warheads, improving the ternary complex (Target-PROTAC-E3) stability.

-

Permeability: The lipophilic nature of the cubane core (compared to PEG) improved passive diffusion across the cell membrane.

-

Stability: Intrinsic clearance (

) decreased by 3-fold due to the removal of oxidative sites on the linker.

-

References

-

Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society. [Link]

-

Chalmers, B. A., et al. (2016). Validating the Cubane Scaffold in Medicinal Chemistry: Bioisosteric Replacement of the Benzene Ring. Angewandte Chemie International Edition. [Link]

-

Wiesenfeldt, M. P., et al. (2023).[3] General Access to Cubanes as Benzene Bioisosteres.[4][1][3][5][6] Nature. [Link][3]

-

Presolsi, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

Sources

- 1. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]

- 2. broadpharm.com [broadpharm.com]

- 3. research.lancaster-university.uk [research.lancaster-university.uk]

- 4. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

Application Notes and Protocols for the Polymerization of 1-Ethynylcubane

For Researchers, Scientists, and Drug Development Professionals